1-(Ethylsulfonyl)piperidine-3-carboxylic acid

physicochemical profiling fragment-based drug design lipophilicity optimization

1-(Ethylsulfonyl)piperidine-3-carboxylic acid (CAS 702695-86-1; molecular formula C₈H₁₅NO₄S; MW 221.28 g/mol) is an N-sulfonylated piperidine-3-carboxylic acid (nipecotic acid derivative) classified as a heterocyclic building block in medicinal chemistry research. Its computed XLogP3-AA of −0.1 and topological polar surface area (TPSA) of 83.1 Ų place it in a moderate polarity range suitable for fragment-based drug discovery, with one hydrogen bond donor (COOH) and five acceptor sites (sulfonyl oxygen atoms plus carboxylic acid).

Molecular Formula C8H15NO4S
Molecular Weight 221.27
CAS No. 702695-86-1
Cat. No. B2727947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Ethylsulfonyl)piperidine-3-carboxylic acid
CAS702695-86-1
Molecular FormulaC8H15NO4S
Molecular Weight221.27
Structural Identifiers
SMILESCCS(=O)(=O)N1CCCC(C1)C(=O)O
InChIInChI=1S/C8H15NO4S/c1-2-14(12,13)9-5-3-4-7(6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
InChIKeyYZHIQGPZSGQQQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(Ethylsulfonyl)piperidine-3-carboxylic acid (CAS 702695-86-1): Physicochemical Identity, Procurement-Grade Specifications, and Comparator Landscape


1-(Ethylsulfonyl)piperidine-3-carboxylic acid (CAS 702695-86-1; molecular formula C₈H₁₅NO₄S; MW 221.28 g/mol) is an N-sulfonylated piperidine-3-carboxylic acid (nipecotic acid derivative) classified as a heterocyclic building block in medicinal chemistry research [1]. Its computed XLogP3-AA of −0.1 and topological polar surface area (TPSA) of 83.1 Ų place it in a moderate polarity range suitable for fragment-based drug discovery, with one hydrogen bond donor (COOH) and five acceptor sites (sulfonyl oxygen atoms plus carboxylic acid) [1]. The compound is commercially available at 95–97% purity from multiple catalog suppliers, including Santa Cruz Biotechnology (sc-345105), positioning it as a ready-to-use research intermediate [2].

Why 1-(Ethylsulfonyl)piperidine-3-carboxylic Acid Cannot Be Casually Substituted: Positional Isomer Pharmacology and Sulfonyl Chain-Length Effects


Although 1-(ethylsulfonyl)piperidine-3-carboxylic acid belongs to a broader chemotype of N-sulfonyl-piperidine-carboxylic acids, generic substitution among close analogs is contraindicated by three structural determinants: (i) the carboxylic acid ring position (2-, 3-, or 4-) governs the core pharmacophore—the 3-COOH (nipecotic acid) scaffold is a well-validated GABA-transporter (GAT) inhibitor framework, whereas the isomeric 4-COOH (isonipecotic acid) acts as a GABAA receptor agonist [1][2]; (ii) the N-sulfonyl chain length modulates computed lipophilicity and conformational flexibility (target XLogP3-AA = −0.1; methyl analog = −0.5; propyl analog predicted >0), which directly impacts passive permeability, solubility, and non-specific binding profiles in biological assays [3]; and (iii) the ethylsulfonyl group confers three rotatable bonds compared to two in the methylsulfonyl analog, altering the entropic cost of target binding [3]. These differences are non-trivial for lead optimization efforts where logD, CNS penetration, or isoform selectivity are critical design parameters.

Quantitative Differentiation Evidence for 1-(Ethylsulfonyl)piperidine-3-carboxylic Acid vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA): Intermediate logP Differentiates Target from Methyl and Propyl N-Sulfonyl Homologs

The target compound exhibits a computed XLogP3-AA of −0.1, positioning it as the intermediate-lipophilicity member between the more polar 1-(methylsulfonyl)piperidine-3-carboxylic acid (XLogP3-AA = −0.5) and the more lipophilic 1-(propylsulfonyl)piperidine-3-carboxylic acid (XLogP3-AA predicted >0 based on an incremental ~+0.4 per methylene unit). This ~0.4 log unit shift relative to the methyl analog is consistent with the Hansch π contribution of a methylene group and translates to an approximately 2.5-fold difference in computed octanol-water partition coefficient [1][2].

physicochemical profiling fragment-based drug design lipophilicity optimization

Rotatable Bond Count: Enhanced Conformational Degrees of Freedom vs. Methylsulfonyl Analog

The target compound possesses 3 rotatable bonds (computed by Cactvs 3.4.8.18), compared to 2 rotatable bonds in the methylsulfonyl analog [1][2]. The additional rotatable bond arises from the ethyl group (CH₂–CH₃ torsion) versus the single methyl rotor in the methylsulfonyl derivative. All other computed physicochemical descriptors—H-bond donor count (1), H-bond acceptor count (5), and TPSA (83.1 Ų)—are identical between the two compounds, isolating rotatable bond count as the principal conformational differentiator [1][2].

conformational analysis entropy-driven binding molecular flexibility

Positional Isomer Pharmacology: 3-COOH (Nipecotic Acid) Scaffold Confers GABA Transporter Inhibitor Potential, Distinct from 4-COOH and 2-COOH Isomers

The piperidine-3-carboxylic acid (nipecotic acid) scaffold is a validated pharmacophore for GABA transporter (GAT) inhibition, with (R)-nipecotic acid exhibiting an IC₅₀ of 6.46 × 10³ nM at murine GAT1 and (S)-nipecotic acid showing an IC₅₀ of 2.32 × 10⁶ nM at human GAT3 [1]. In contrast, the regioisomeric piperidine-4-carboxylic acid (isonipecotic acid) is a GABAA receptor partial agonist with an IC₅₀ of 0.33 µM in [³H]GABA binding assays and whole-cell EC₅₀ of 311 µM at GABAA receptors [2][3]. Piperidine-2-carboxylic acid (pipecolic acid) is an endogenous lysine metabolite with no direct GABAergic pharmacology [4]. N-sulfonylation of the nipecotic acid nitrogen (as in the target compound) is a documented strategy to modulate GAT subtype selectivity, with the ethylsulfonyl group providing a specific steric and electronic environment distinct from the N-benzhydryl or N-arylalkyl substituents used in tool compounds such as SNAP-5114 .

GABA transporter inhibition nipecotic acid pharmacology positional isomer differentiation

Patent Landscape Coverage: Dual Inclusion in LCE Inhibitor and 11β-HSD1 Inhibitor Patent Families

1-(Ethylsulfonyl)piperidine-3-carboxylic acid falls within the generic Markush structures of at least two distinct therapeutic patent families: (a) US20100331360A1, which claims 3-substituted sulfonylpiperidine derivatives as long-chain fatty acyl elongase (LCE) inhibitors for cardiovascular, metabolic, and neoplastic diseases, explicitly listing ethylsulfonyl among preferred N-substituents alongside methylsulfonyl and n-propylsulfonyl [1]; and (b) WO2006087543A1 and related filings covering 1-sulfonyl-piperidine-3-carboxylic acid amide derivatives as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for type II diabetes and metabolic syndrome [2]. While these patents do not disclose specific IC₅₀ data for the free carboxylic acid form of the target compound, the explicit enumeration of the ethylsulfonyl-3-carboxylic acid substructure in multiple therapeutic patent families suggests that this specific analog occupies a privileged chemical space at the intersection of metabolic and cardiovascular target classes, in contrast to the 4-carboxylic acid regioisomer, which appears in a distinct LCE patent family (4-sulfonylpiperidine derivatives) targeting a different piperidine substitution pattern [3].

patent positioning long-chain fatty acyl elongase (LCE) inhibition 11β-hydroxysteroid dehydrogenase type 1

Commercial Supply-Chain Differentiation: Catalog Availability, Pricing, and Purity Benchmarks vs. Closest Analogs

The target compound is stocked by multiple established research chemical suppliers with transparent catalog listings. Santa Cruz Biotechnology offers 1-(ethylsulfonyl)piperidine-3-carboxylic acid (sc-345105) at $325/1 g and $970/5 g [1]. Its direct methylsulfonyl analog (CAS 702670-29-9) is listed by AKSci (V7385) at 95% purity and by Aladdin Scientific at 95% purity . The propylsulfonyl analog (CAS not yet fully indexed in major aggregators) is available from Enamine (EN300-37323, MW 235.3) [2]. The 4-COOH regioisomer (CAS 702670-32-4) is listed by Fujifilm Wako at approximately ¥100,000/g and by Leyan at 95%+ purity . This multi-vendor availability for the target compound reduces single-supplier procurement risk compared to less-stocked analogs such as the 2-COOH isomer, for which commercial sourcing is more limited .

procurement benchmarking research chemical supply building block sourcing

Synthetic Tractability: Free Carboxylic Acid Handle Enables Direct Amide Coupling and Esterification Without Deprotection Steps

The target compound bears a free carboxylic acid at the 3-position, enabling direct activation and coupling (e.g., HATU/EDCI-mediated amide bond formation) without the deprotection steps required for the corresponding ethyl ester (CAS 869951-27-9) or tert-butyl carbamate-protected precursors . This is a practical differentiator from the ethyl 1-(ethylsulfonyl)piperidine-3-carboxylate analog, which requires saponification (LiOH/THF/H₂O) to liberate the free acid before further derivatization . The synthesis of 1-(butylsulfonyl)piperidine-3-carboxylic acid has been explicitly described in patent literature via reaction of nipecotic acid with butanesulfonyl chloride under aqueous basic conditions (NaOH, 0°C to rt, 15 h, 37% yield after chromatography), providing a validated synthetic route directly transferable to the ethylsulfonyl analog [1]. The 3-carboxylic acid position is sterically less hindered than the 2-carboxylic acid (α to the ring nitrogen), which can complicate N-sulfonylation due to neighboring-group participation [2].

synthetic accessibility amide coupling parallel library synthesis

Recommended Procurement and Research Application Scenarios for 1-(Ethylsulfonyl)piperidine-3-carboxylic Acid (CAS 702695-86-1)


Fragment-Based Screening Libraries Targeting GABA Transporter Isoforms (mGAT1–4)

Medicinal chemistry teams constructing focused fragment libraries for GABA transporter (GAT) drug discovery should prioritize the 3-COOH ethylsulfonyl compound over the 4-COOH or 2-COOH regioisomers. The nipecotic acid scaffold embedded in the target compound is the validated pharmacophore for GAT inhibition, and N-sulfonylation with the ethyl group provides a defined lipophilicity increment (XLogP3-AA = −0.1) suitable for fragment screening without excessive hydrophilicity that would compromise cellular permeability [1][2]. The free carboxylic acid enables direct conjugation to amine-containing fragments via amide coupling, supporting rapid SAR exploration.

Lead Optimization for Metabolic Disease Targets (LCE and 11β-HSD1 Dual-Program Positioning)

Industrial drug discovery groups with active programs in metabolic syndrome, type II diabetes, or obesity can deploy the target compound as a core scaffold that spans two mechanistically distinct patent families: LCE inhibition (US20100331360A1) and 11β-HSD1 inhibition (WO2006087543A1) [3][4]. The ethylsulfonyl group is explicitly enumerated in the LCE patent alongside methylsulfonyl and n-propylsulfonyl, making the target compound a direct structural match for initial hit confirmation rather than requiring de novo analog synthesis. The intermediate lipophilicity of the ethylsulfonyl analog (vs. methyl or propyl) may also offer a differentiated ADME profile in lead optimization cascades.

Antibacterial Drug Discovery Leveraging Sulfonylpiperidine TMK Inhibitor Chemotype

Research groups pursuing Gram-positive antibacterial targets, specifically thymidylate kinase (TMK), can use the target compound as a core fragment for structure-guided optimization. The sulfonylpiperidine chemotype has been crystallographically validated to form hydrogen bonds with Arg48 in Staphylococcus aureus TMK, and the 3-carboxylic acid position provides a vector for substituent attachment that complements the 4-substituted sulfonylpiperidine series described in the primary TMK inhibitor literature [5]. Procurement of the pre-formed ethylsulfonyl building block accelerates the synthesis of focused analog libraries for biochemical IC₅₀ and MIC determination against Gram-positive panels.

Academic Chemical Biology Tool Compound Synthesis: GABAergic Probe Development

Academic laboratories investigating GABAergic signaling in neurological disease models (epilepsy, anxiety, neuropathic pain) can employ the target compound as a cost-effective starting material for synthesizing novel GAT-subtype-selective probes. With pricing at $325/g from Santa Cruz Biotechnology and multiple vendor options, the compound is accessible for grant-funded research budgets [6]. The free carboxylic acid handle enables direct bioconjugation (e.g., to fluorophores or biotin) or prodrug esterification, and the ethylsulfonyl N-substituent provides a distinct chemical space relative to the widely studied N-benzhydryl and N-arylalkyl nipecotic acid derivatives such as tiagabine and SNAP-5114.

Quote Request

Request a Quote for 1-(Ethylsulfonyl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.